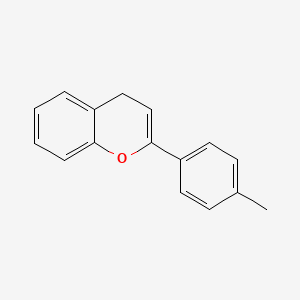
2-(4-Methylphenyl)-4H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl)-4H-chromene: is a heterocyclic compound that belongs to the family of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the p-tolyl group in the 2-position of the chromene ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 2-(p-Tolyl)-4H-chromene involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of p-tolualdehyde with a suitable phenol derivative in the presence of an acid catalyst can yield the desired chromene compound.
Aldol Condensation: Another method involves the aldol condensation of p-tolualdehyde with a β-keto ester, followed by cyclization to form the chromene ring.
Industrial Production Methods: Industrial production of 2-(p-Tolyl)-4H-chromene typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(p-Tolyl)-4H-chromene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2-(p-Tolyl)-4H-chromene can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of chromene-2-carboxylic acid derivatives.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of halogenated chromene derivatives.
Scientific Research Applications
Chemistry: 2-(p-Tolyl)-4H-chromene is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is studied for its ability to interact with biological targets and pathways.
Medicine: Due to its biological activities, 2-(p-Tolyl)-4H-chromene is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery for treating various diseases.
Industry: In the industrial sector, 2-(p-Tolyl)-4H-chromene is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways to modulate inflammation and cell proliferation.
Comparison with Similar Compounds
2-(p-Tolyl)-4H-benzopyran: Similar in structure but with a benzopyran ring instead of a chromene ring.
2-(p-Tolyl)-4H-quinoline: Contains a quinoline ring, offering different chemical properties and biological activities.
2-(p-Tolyl)-4H-coumarin: Features a coumarin ring, known for its anticoagulant properties.
Uniqueness: 2-(p-Tolyl)-4H-chromene stands out due to its unique combination of the chromene ring and the p-tolyl group. This combination enhances its chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
66715-21-7 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4H-chromene |
InChI |
InChI=1S/C16H14O/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)17-16/h2-9,11H,10H2,1H3 |
InChI Key |
MJTCSCOWIKIGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















